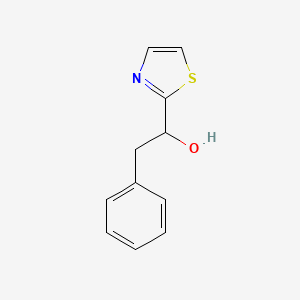
3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.
3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.
7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.
The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
Clé InChI |
KNRFQOXFHZRRRG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1N=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)



![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
